molecular formula C18H21NO3 B4898978 N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide

Cat. No. B4898978
M. Wt: 299.4 g/mol
InChI Key: XTVLOCITEHQERE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DMPEB has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide exerts its biological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-1 receptor has been implicated in various physiological processes, including cell survival, neuronal plasticity, and inflammation. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide binding to the sigma-1 receptor results in the modulation of various intracellular signaling pathways, leading to its diverse biological effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has been shown to possess anti-cancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has neuroprotective effects by protecting neurons from oxidative stress and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide is its high selectivity for the sigma-1 receptor, which allows for specific modulation of its biological effects. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide also has good solubility in aqueous solutions, making it suitable for in vitro and in vivo experiments. One of the limitations of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide is its low stability in biological fluids, which may limit its bioavailability and efficacy.

Future Directions

Future research on N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide should focus on its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide derivatives with improved stability and bioavailability should also be developed to enhance its therapeutic potential.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective effects. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-8-9-15(12-14(13)2)22-11-10-19-18(20)16-6-4-5-7-17(16)21-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVLOCITEHQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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